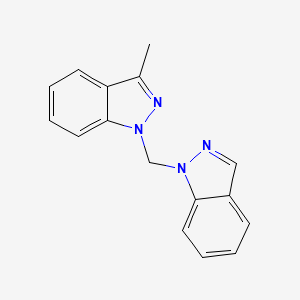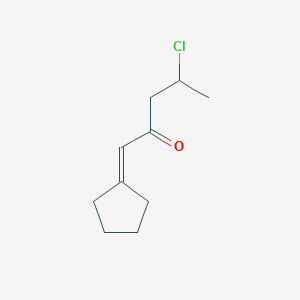![molecular formula C16H26Si2 B15161170 Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane CAS No. 652154-25-1](/img/structure/B15161170.png)
Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring via an ethynyl linkage. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane typically involves the reaction of 2-(trimethylsilyl)ethynylbenzene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified by distillation or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The phenyl ring can undergo hydrogenation to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of silyl ethers or silyl amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.
Medicine: Utilized in drug discovery and development, particularly in the design of silicon-containing drugs with improved pharmacokinetic properties.
Industry: Applied in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties such as thermal stability and hydrophobicity.
Mecanismo De Acción
The mechanism by which Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane exerts its effects involves the interaction of the silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect sensitive functional groups during chemical reactions. These interactions are mediated through pathways involving nucleophilic attack, electrophilic addition, and radical formation .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity but different structural features.
Triisopropylsilylacetylene: Contains bulkier silyl groups, leading to different steric effects and reactivity.
Trimethylsilylchloride: Used as a reagent for introducing trimethylsilyl groups but lacks the ethynyl linkage.
Uniqueness
Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane is unique due to its combination of trimethylsilyl groups and an ethynyl linkage, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring both protective and reactive functionalities.
Propiedades
Número CAS |
652154-25-1 |
|---|---|
Fórmula molecular |
C16H26Si2 |
Peso molecular |
274.55 g/mol |
Nombre IUPAC |
trimethyl-[2-[2-(2-trimethylsilylethyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C16H26Si2/c1-17(2,3)13-11-15-9-7-8-10-16(15)12-14-18(4,5)6/h7-10H,11,13H2,1-6H3 |
Clave InChI |
XOWIDQNPHQAPFS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCC1=CC=CC=C1C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)



![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)



